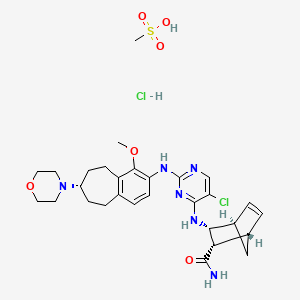

CEP-28122 メシレート塩酸塩

説明

CEP-28122 Mesylate hydrochloride is a diaminopyrimidine derivative . It is a potent, selective, and orally bioavailable ALK inhibitor with an IC50 of 1.9 nM . It has antitumor and good pharmacokinetic activity . It is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation .

Synthesis Analysis

The initial strategy for the synthesis of CEP-28122 involved coupling three key structural elements, including a morpholine-substituted benzocycloheptane unit (A-ring), a diaminopyrimidine central core (B-ring), and a bicyclic amino amide fragment (C-ring) .Molecular Structure Analysis

The molecular weight of CEP-28122 Mesylate hydrochloride is 671.64 . Its formula is C29H40Cl2N6O6S .Physical and Chemical Properties Analysis

CEP-28122 Mesylate hydrochloride is a diaminopyrimidine derivative . It is a potent, selective, and orally bioavailable ALK inhibitor with an IC50 of 1.9 nM . It has antitumor and good pharmacokinetic activity .科学的研究の応用

アナプラズマ性リンパ腫キナーゼ(ALK)阻害剤

CEP-28122 メシレート塩酸塩は、アナプラズマ性リンパ腫キナーゼ(ALK)の経口活性型の高力価選択的阻害剤です . ALKは、染色体転座、点突然変異、および遺伝子増幅により、多くのヒト癌の種類において構成的に活性化されています .

抗腫瘍活性

CEP-28122は、ヒト癌の実験モデルにおいて抗腫瘍活性を示しました . ALK陽性のアナプラズマ性大型細胞リンパ腫(ALCL)、非小細胞肺癌(NSCLC)、および神経芽腫細胞において、濃度依存的な増殖抑制/細胞毒性を誘導しました .

ALKチロシンリン酸化の阻害

CEP-28122は、組換えALK活性の強力な阻害剤であり、細胞内のALKチロシンリン酸化を阻害します . マウスにおける腫瘍異種移植片で、ALKチロシンリン酸化を用量依存的に阻害しました .

ALK陽性腫瘍異種移植片における抗腫瘍活性

マウスに経口でCEP-28122を投与したところ、ALK陽性ALCL、NSCLC、および神経芽腫腫瘍異種移植片において、用量依存的な抗腫瘍活性が観察されました . 1日2回30mg/kg以上の用量で治療を行ったところ、完全な/ほぼ完全な腫瘍の退縮が観察されました .

持続的な腫瘍退縮

Sup-M2腫瘍異種移植片を担持するマウスを1日2回55または100mg/kgで4週間治療し、ヒト初代ALCL腫瘍移植片を1日2回55または100mg/kgで2週間治療したところ、すべてのマウスにおいて腫瘍の持続的な退縮が認められ、治療中止後60日以上、腫瘍の再発は認められませんでした .

選択的な薬理学的有効性

CEP-28122は、同じ投与計画下では、ALK陰性ヒト腫瘍異種移植片に対してはわずかな抗腫瘍活性を示しました . これは、マウスにおけるALK陽性ヒト癌細胞および腫瘍異種移植片モデルに対して、選択的な薬理学的有効性を示しています .

好ましい製薬学的および薬物動態学的プロファイル

CEP-28122 メシレート塩酸塩はジアミノピリミジンの誘導体であり、抗腫瘍効果と好ましい薬物動態学的特性を示しています . IC50は1.9nMです .

最適化された経路の開発とスケールアップ

CEP-28122を製造するためのプロセス戦略が開発され、スケールアップされました . 前臨床および臨床供給の製造のための最終的な最適化されたプロセスについて説明しました . 選択的ニトロ化のためのブロッキング基戦略、ワンポット転移水素化の発見、重要な中間体の酵素的分割、およびAPIの新しい安定なin situ生成混合メシレート塩酸塩の発見の詳細が明らかになりました .

作用機序

Target of Action

CEP-28122 Mesylate hydrochloride is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that is constitutively activated in several human cancer types due to chromosomal translocations, point mutations, and gene amplification . It has emerged as an excellent molecular target for cancer therapy .

Mode of Action

CEP-28122 Mesylate hydrochloride inhibits the activity of recombinant ALK and cellular ALK tyrosine phosphorylation . It has an IC50 value of 1.9 ± 0.5 nM, indicating its high potency . The compound’s interaction with ALK leads to the inhibition of ALK tyrosine phosphorylation, which is a key step in the activation of the ALK signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by CEP-28122 Mesylate hydrochloride is the ALK signaling pathway . By inhibiting ALK, the compound disrupts the signaling pathway, leading to concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells .

Pharmacokinetics

CEP-28122 Mesylate hydrochloride is orally bioavailable and has favorable pharmacokinetic properties . It displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg .

Result of Action

The molecular and cellular effects of CEP-28122 Mesylate hydrochloride’s action include the inhibition of ALK activity and cellular ALK tyrosine phosphorylation . This leads to the growth inhibition/cytotoxicity of ALK-positive cancer cells . In vivo, the compound shows dose-dependent antitumor activity in ALK-positive tumor xenografts in mice .

将来の方向性

CEP-28122 is a highly potent and selective orally active ALK inhibitor with a favorable pharmaceutical and pharmacokinetic profile and robust and selective pharmacologic efficacy against ALK-positive human cancer cells and tumor xenograft models in mice . It has the potential to be used in the treatment of ALK-positive cancers .

生化学分析

Biochemical Properties

CEP-28122 Mesylate Hydrochloride plays a significant role in biochemical reactions, particularly as an ALK inhibitor . It interacts with the ALK enzyme, inhibiting its activity and thereby disrupting the biochemical pathways that contribute to tumor growth .

Cellular Effects

CEP-28122 Mesylate Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ALK, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of CEP-28122 Mesylate Hydrochloride involves binding interactions with the ALK enzyme, leading to its inhibition . This inhibition can result in changes in gene expression and disrupt the growth of tumor cells .

Metabolic Pathways

CEP-28122 Mesylate Hydrochloride is involved in the metabolic pathways related to ALK inhibition

特性

IUPAC Name |

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35ClN6O3.CH4O3S.ClH/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4;/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4);1H/t17-,18+,19+,23+,24-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEAVNFZOQOQRX-RMJUCTSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl.CS(=O)(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40Cl2N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2580699.png)

![1-(3,5-dimethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2580700.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2580702.png)

![1-(2,6-dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2580703.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2580712.png)

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2580715.png)